molecular formula C12H12N2O4 B575188 (R)-3-N-Cbz-Amino-succinimide CAS No. 179747-84-3

(R)-3-N-Cbz-Amino-succinimide

Cat. No.: B575188
CAS No.: 179747-84-3
M. Wt: 248.238
InChI Key: QRQMHYISDDHZBY-SECBINFHSA-N
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Description

Context and Significance in Chiral Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmaceutical science and materials research. abcr.commusechem.com The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to distinct biological activities. musechem.com Consequently, the ability to synthesize single enantiomers (enantiopure compounds) is a critical goal in modern drug discovery and development. musechem.comchiralpedia.com

(R)-3-N-Cbz-Amino-succinimide is significant in this context as a chiral building block, or synthon. It provides chemists with a readily available source of a specific stereoisomer. Its utility stems from:

Defined Stereochemistry : The (R)-configuration at the 3-position of the succinimide (B58015) ring allows for the stereocontrolled synthesis of target molecules.

Functional Group Handles : The compound possesses multiple reactive sites, including the Cbz-protected amine and the imide group of the succinimide ring, which can be chemically manipulated. The Cbz group, for instance, is instrumental in the selective protection of amines in amino acids and aminoglycoside antibiotics. sigmaaldrich.com

Role in Asymmetric Synthesis : Chiral amines and their derivatives are foundational in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into final products like drugs and drug candidates. sigmaaldrich.com this compound fits within this class of reagents, serving as a precursor for more complex chiral structures. For example, the succinimide scaffold itself has been utilized in organocatalytic asymmetric reactions, such as Michael additions to nitro olefins, to create contiguous quaternary and tertiary stereogenic centers. researchgate.net

Scope of Academic Investigation

Academic research on this compound has primarily focused on exploring its potential biological activities and its utility as a scaffold for developing new compounds. A significant area of investigation has been its anticonvulsant properties.

In a key study, a series of N-Cbz-α-aminosuccinimides, including both the (R) and (S) enantiomers, were synthesized from the corresponding N-Cbz-aspartic acids to evaluate their anticonvulsant effects. koreascience.kr The research investigated the structure-activity relationship, finding that the pharmacological effects were dependent on both the stereochemistry at the chiral center and the nature of substituents on the succinimide nitrogen. koreascience.kr For instance, while the (S)-enantiomer, (S)-3-N-Cbz-aminosuccinimide, was found to be most active in the pentylenetetrazole (PTZ) induced seizure test, the N-methylated derivative of the (R)-enantiomer, (R)-N-Cbz-α-amino-N-methylsuccinimide, was the most potent in the maximal electric shock (MES) test. koreascience.kr Further studies on related N-alkyl substituted N-Cbz-α-aminosuccinimides confirmed that (R)-N-Cbz-α-amino-N-methylsuccinimide was the most active compound in the MES test. researchgate.net

Beyond medicinal chemistry, the compound and its derivatives are recognized for their application in proteomics research. The succinimide structure can act as a reactive handle, allowing it to covalently bind to primary amines on proteins, making it a useful tool for protein modification. smolecule.com

Data Tables

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₄ chemsrc.com
Molecular Weight 248.23 g/mol smolecule.com
Density 1.35 g/cm³ chemsrc.com
Boiling Point 515.1 °C at 760 mmHg chemsrc.com
Flash Point 265.3 °C chemsrc.com
Appearance Crystalline Solid caymanchem.com
pKa 8.79 ± 0.50 (Predicted) guidechem.com
Solubility DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml caymanchem.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659184
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179747-84-3
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 3 N Cbz Amino Succinimide

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing (R)-3-N-Cbz-amino-succinimide lies in controlling the stereochemistry at the C3 position of the succinimide (B58015) ring. Chemists have developed several sophisticated methods to achieve high enantiopurity.

Chiral Auxiliaries and Catalysis Approaches

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org These auxiliaries create a chiral environment, favoring the formation of one enantiomer over the other. numberanalytics.comwikipedia.org Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com The general process involves attaching the chiral auxiliary, performing the asymmetric reaction, and then removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. numberanalytics.com This method employs a chiral catalyst to induce enantioselectivity. For instance, transition-metal catalysts, such as those based on rhodium or palladium, have been effectively used in asymmetric hydrogenations and C-H insertion reactions to create chiral centers. acs.orgmdpi.com In the context of amino acid derivatives, chiral phosphine (B1218219) ligands like BINAP are often employed in conjunction with metal catalysts to achieve high enantioselectivity. acs.org

Recent advancements have seen the use of dinuclear ferrocene-based Pd(II) complexes in cascade reactions to produce quaternary amino succinimides with high enantiomeric enrichment. researchgate.net These reactions can proceed through a 1,4-addition of in situ generated azlactones to nitroolefins, followed by a Nef-type reaction. researchgate.net

Derivatization from Chiral Precursors

An alternative and widely used strategy involves starting with a readily available chiral molecule, a concept known as the "chiral pool" method. tcichemicals.com For the synthesis of this compound, a common precursor is a derivative of an amino acid, such as D-aspartic acid or D-serine, which already possesses the desired stereochemistry. capes.gov.br

For example, starting from a protected form of D-serine, a series of reactions including olefination and ring-closing metathesis can be employed to construct the substituted piperidine (B6355638) ring, which can be a precursor to the succinimide. capes.gov.br Similarly, L-glutamic acid can be a starting material for synthesizing chiral 1,2-diamines and triamines, which are related structures. mdpi.com The synthesis of fluorinated phenylalanines has also been achieved using chiral auxiliaries to direct the alkylation of a glycine (B1666218) derivative. beilstein-journals.org

Formation of the Succinimide Core

The formation of the five-membered succinimide ring is a critical step in the synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently.

Ring-Closing Reactions and Condensation Methods

The succinimide ring is often formed through the cyclization of a precursor containing both an amide and a carboxylic acid or ester functionality. innovareacademics.in One common method involves the dehydration of a succinamic acid derivative. innovareacademics.in For instance, N-(4-hydroxyphenyl)-succinamic acid can be cyclized using acetyl chloride as a dehydrating agent to form N-(4-hydroxyphenyl)-succinimide. innovareacademics.in

Another approach is the reaction of an amino acid derivative with succinic anhydride (B1165640) or a similar reagent. smolecule.com Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds, including those containing the succinimide moiety. capes.gov.br Intramolecular nucleophilic substitution reactions can also lead to the formation of the succinimide ring. clockss.org

The mechanism of succinimide ring formation from asparagine residues in peptides involves the deprotonation of the amide nitrogen followed by nucleophilic attack on the side-chain carbonyl carbon, forming a tetrahedral intermediate that then cyclizes. rsc.org

Reaction Type Precursors Reagents/Conditions Reference
DehydrationN-substituted succinamic acidAcetyl chloride innovareacademics.in
CondensationAmino acid derivative, Succinic anhydrideHeat or dehydrating agent smolecule.com
Ring-Closing MetathesisDiene precursorGrubbs' or Schrock's catalyst capes.gov.br
Intramolecular Nucleophilic SubstitutionTethered amide and leaving groupBase clockss.org

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing reaction conditions is crucial for maximizing the yield and maintaining the stereochemical integrity of the product. Factors such as solvent, temperature, catalyst loading, and the nature of the base or acid used can significantly influence the outcome of the reaction.

For instance, in palladium-catalyzed reactions, the choice of ligand and base is critical for achieving high stereoselectivity. acs.orgresearchgate.net In ring-closing reactions, the concentration of the substrate can affect whether intramolecular cyclization or intermolecular polymerization occurs. High dilution conditions generally favor the formation of the desired cyclic product.

The use of specific additives can also be beneficial. For example, in some cascade reactions producing aminosuccinimides, the addition of manganese acetate (B1210297) has been found to be crucial for achieving high stereoselectivity by preventing epimerization. researchgate.net

Protecting Group Chemistry in Synthesis

Protecting groups are essential tools in organic synthesis, allowing for the selective transformation of one functional group in the presence of others. masterorganicchemistry.com In the synthesis of this compound, the carboxybenzyl (Cbz) group plays a pivotal role.

The Cbz group is a carbamate (B1207046) that protects the amino functionality. masterorganicchemistry.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com The Cbz group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed under specific and mild conditions. masterorganicchemistry.com

The most common method for deprotecting a Cbz-protected amine is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. masterorganicchemistry.com This method is advantageous because it proceeds at neutral pH and generally does not affect other sensitive functional groups. masterorganicchemistry.com

The orthogonality of protecting groups is a key consideration in complex syntheses. masterorganicchemistry.com This means that different protecting groups can be removed selectively without affecting others. For example, the Cbz group is orthogonal to the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comresearchgate.net This allows for a strategic approach to the synthesis of complex molecules with multiple functional groups.

Protecting Group Abbreviation Installation Reagent Common Deprotection Condition Reference
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.comd-nb.info

Regioselective Introduction of the Carbobenzoxy (Cbz) Group

The regioselective protection of the amino group of aspartic acid is the foundational step in the synthesis of the target compound. The Carbobenzoxy (Cbz) group, an organyl group with the formula -COOCH2Ph, is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. google.com The introduction of the Cbz group onto the nitrogen atom of (R)-aspartic acid must be performed selectively in the presence of two carboxylic acid functionalities.

This selectivity is inherently achieved due to the greater nucleophilicity of the amino group compared to the carboxylate groups under appropriate pH conditions. The most common method for this transformation is the Schotten-Baumann reaction, where benzyl chloroformate (Cbz-Cl) is added to an aqueous solution of the amino acid under basic conditions. The base, typically sodium carbonate or sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reaction of N-protected aspartic acid or glutamic acid can lead to the formation of an intramolecular anhydride, which upon reaction with an alcohol, can achieve selective protection of the side-chain carboxyl group. chem-soc.si

The general protocol involves dissolving (R)-aspartic acid in an aqueous basic solution, cooling the mixture, and adding benzyl chloroformate, often dissolved in a suitable organic solvent, in a dropwise manner while maintaining the basic pH. The resulting (R)-N-Cbz-aspartic acid can then be isolated by acidification, which causes it to precipitate out of the solution. This N-protected intermediate is the direct precursor for the subsequent cyclization to form the succinimide ring.

Reagent/ConditionRole/Purpose in Cbz-ProtectionTypical Implementation
Starting Material (R)-Aspartic AcidThe chiral backbone for the final product.
Protecting Agent Benzyl Chloroformate (Cbz-Cl)Source of the Carbobenzoxy group.
Base Sodium Carbonate (Na₂CO₃) or NaOHMaintains pH to keep the amine nucleophilic and neutralizes HCl.
Solvent Water / Dioxane or THFDissolves the amino acid salt and the protecting agent.
Temperature 0-5 °CControls the reaction rate and minimizes side reactions.
Workup Acidification (e.g., with HCl)Protonates the carboxylates, causing the N-protected product to precipitate.

Enantiomeric Enrichment and Resolution Techniques

Achieving high enantiomeric purity is paramount for the use of this compound in stereospecific applications. While starting from enantiopure (R)-aspartic acid is the most direct route, methods for the separation of enantiomers are critical, either for the purification of the final product or for the resolution of racemic precursors.

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column.

For the separation of N-Cbz-protected amino acids, polysaccharide-based CSPs are particularly effective. Columns with selectors made from derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), have demonstrated high enantioselectivity for these compounds. nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. chromatographytoday.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for optimizing selectivity and resolution. yakhak.orgnih.gov

Additionally, macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are used as chiral selectors. chromatographytoday.comnih.gov These CSPs are versatile and can separate a wide range of N-protected amino acids under reversed-phase conditions. nih.gov

Chiral Stationary Phase (CSP)Analyte TypeTypical Mobile PhaseObservations
Chiralpak AD / Chiralcel OD N-Cbz-α-amino acids & estersHexane / 2-PropanolShowed the highest enantioselectivities for this class of compounds. nih.gov
Chiralpak IA (Immobilized) N-Cbz-α-amino acids & estersMTBE / Hexane or THF / HexaneGood enantioselectivities; solvent versatility is a key advantage. nih.gov
Cinchona Alkaloid-based CSPs N-Cbz-amino acids1% Acetic Acid in Methanol (B129727)Modest chiral recognition; enantiomer elution order can be controlled by selector stereochemistry. chem-soc.si
Teicoplanin-based CSPs N-protected amino acidsAcetonitrile / Water / Formic AcidBroad scope, effective for both free and N-protected amino acids. chromatographytoday.com

Diastereomeric Crystallization and Kinetic Resolution

Classical resolution methods remain highly relevant, especially for large-scale production. These techniques are often applied to precursors like racemic aspartic acid or its N-protected derivatives.

Diastereomeric Crystallization This method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. ucl.ac.uk Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. ucl.ac.ukbme.hu For the resolution of racemic N-acyl-aspartic acid, chiral bases such as alkaloids (e.g., brucine, strychnine) or chiral amines (e.g., (R)-1-phenylethylamine) are commonly used as resolving agents. The reaction forms a pair of diastereomeric salts. By carefully choosing the solvent system, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in the mother liquor. After separation by filtration, the chiral resolving agent is removed by an acid-base extraction, yielding the enantiomerically enriched N-acyl-aspartic acid, which can then be cyclized to the target succinimide.

Kinetic Resolution Kinetic resolution takes advantage of the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, converting to a product, while the slower-reacting enantiomer is left behind in excess. The maximum theoretical yield for the unreacted enantiomer is 50%.

Enzymes, particularly hydrolases like lipases and proteases, are highly effective catalysts for the kinetic resolution of amino acid derivatives due to their exquisite stereoselectivity. rsc.org A common strategy is the enzymatic hydrolysis of a racemic N-protected amino acid ester. For example, a lipase (B570770) like Candida antarctica lipase B (CAL-B) can selectively hydrolyze the ester of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester with high enantiomeric excess. rsc.org This method has been successfully applied to N-Cbz protected amino acid derivatives. rsc.org

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. figshare.com This allows the less-favored enantiomer to be continuously converted back into the racemate, making it available for the enzymatic reaction. By coupling a lipase with a racemization catalyst (e.g., a palladium nanocatalyst), it is possible to convert the entire racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution. google.comfigshare.com

MethodPrincipleApplication ExampleKey Advantage
Diastereomeric Crystallization Formation and separation of diastereomeric salts with different solubilities. ucl.ac.ukReacting racemic N-acetyl-aspartic acid with (R)-1-phenylethylamine and separating the crystallized salt.Scalable and cost-effective for industrial production.
Kinetic Resolution (Enzymatic) Enantioselective hydrolysis of a racemic N-Cbz-aspartic acid diester by a lipase. rsc.orgCandida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-ester enriched.High enantioselectivity under mild conditions.
Dynamic Kinetic Resolution (DKR) Kinetic resolution combined with in-situ racemization of the undesired enantiomer. figshare.comLipase-catalyzed acylation of a racemic amino acid amide coupled with palladium-catalyzed racemization. figshare.comTheoretical yield can reach 100%.

Mechanistic Investigations of Chemical Transformations Involving R 3 N Cbz Amino Succinimide

Nucleophilic Reactions at the Carbonyl Centers

The succinimide (B58015) ring contains two carbonyl groups that are susceptible to nucleophilic attack. This reactivity is central to its role in forming new chemical bonds.

Aminolysis involves the reaction of an amine with the succinimide moiety, leading to the opening of the ring and the formation of a stable amide bond. This reaction is a fundamental transformation for this class of compounds. The nitrogen atom of the attacking amine acts as a nucleophile, targeting one of the electrophilic carbonyl carbons of the succinimide ring. The subsequent ring-opening cascade results in a new amide linkage. This process is widely exploited in the synthesis of peptides and other acylated amine derivatives. nih.govgoogle.com The efficiency of the reaction can be influenced by the nature of the amine, the solvent, and the presence of catalysts.

NucleophileProduct TypeKey Mechanistic Step
Primary AmineN-Acylamino Acid DerivativeNucleophilic attack by the amine on a succinimide carbonyl, leading to ring-opening.
Amino AcidPeptide FragmentFormation of a new peptide bond via aminolysis.
Hydrazine (B178648)Hydrazide DerivativeReaction at the carbonyl center to form a C-N bond with the hydrazine nitrogen.

Similar to aminolysis, (R)-3-N-Cbz-amino-succinimide can undergo alcoholysis, where an alcohol acts as the nucleophile. This reaction results in the formation of an ester. The process typically requires catalysis, often by a base such as 4-dimethylaminopyridine (B28879) (DMAP), to enhance the nucleophilicity of the alcohol. core.ac.uk The mechanism involves the activation of the N-hydroxysuccinimide ester, which is then attacked by the alcohol to yield the corresponding ester product. core.ac.uk This method is particularly useful for synthesizing esters of N-protected amino acids under mild conditions. core.ac.uk

NucleophileCatalystProduct TypeReaction Condition
Methanol (B129727)DMAPMethyl EsterRoom Temperature
EthanolDMAPEthyl EsterRoom Temperature
Benzyl (B1604629) AlcoholDMAPBenzyl EsterRoom Temperature

Reactivity of the N-Hydroxysuccinimide Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a key functional group within the this compound structure. NHS is an excellent leaving group, which renders the acyl group to which it is attached highly activated and susceptible to nucleophilic substitution. This property is the cornerstone of its utility in bioconjugation and peptide synthesis. researchgate.net

The reaction between the NHS ester of this compound and primary amines is a highly efficient and widely used method for forming amide bonds. researchgate.net Primary amines, being strong nucleophiles, readily attack the activated carbonyl carbon of the NHS ester. smolecule.comnih.gov This attack leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage. google.com The reaction proceeds rapidly under mild conditions, often in aqueous or organic solvents, making it suitable for modifying sensitive molecules. google.com

Amine SubstrateSolventProductTypical Yield
Glycine (B1666218) Methyl EsterDimethoxyethane/WaterCbz-Asp-Gly-OMeHigh
BenzylamineDichloromethaneN-Benzyl-Cbz-AspartamideGood to Excellent
Lysine (B10760008) (in protein)Aqueous Buffer (pH 7-9)Protein-Cbz-Asp ConjugateVariable

Bioconjugation refers to the chemical strategy of attaching molecules to biomolecules such as proteins. The high reactivity and specificity of NHS esters toward primary amines make this compound a valuable tool for this purpose. smolecule.comnih.gov In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus. mdpi.com

The reaction pathway involves the nucleophilic attack of the unprotonated amine group on the NHS ester, forming a covalent amide bond. mdpi.com This allows for the attachment of the Cbz-protected amino acid moiety to the protein surface. Such modifications are used to introduce probes, tags, or other functional units onto proteins to study their function, structure, or interactions. nih.govsemanticscholar.org The reaction is typically performed in a buffered aqueous solution at a slightly alkaline pH to ensure a sufficient concentration of the reactive, deprotonated amine. mdpi.com

Stereochemical Control and Diastereoselectivity in Reactions

The "(R)" designation in this compound indicates a defined stereocenter at the third carbon of the succinimide ring. This inherent chirality can influence the stereochemical outcome of its reactions, a concept known as substrate-controlled stereoselectivity. When the compound reacts with another chiral molecule, the formation of diastereomeric products is possible.

The existing (R)-stereocenter can create a chiral environment that sterically or electronically favors the approach of a reactant from one direction over the other. This can lead to an unequal formation of the possible diastereomers, a phenomenon known as diastereoselectivity. For instance, in the coupling of an N-protected L-amino acid ester with a racemic amino acid, the stereochemical preference can be influenced by the protecting groups and the specific amino acid residues involved. nih.gov While specific studies on the diastereoselectivity of this compound are not extensively detailed, the principles of asymmetric induction suggest that the chiral center would direct the course of the reaction. For example, when a nucleophile attacks a carbonyl group, the (R)-substituent may hinder one face of the molecule, leading to a preferential attack from the less hindered face and resulting in a higher yield of one diastereomer. The degree of this selectivity is dependent on factors such as the steric bulk of the reactants, the solvent, and the reaction temperature.

ReactantPotential Diastereomeric ProductsControlling FactorExpected Outcome
Chiral Amine(R,R)-Product and (R,S)-ProductSteric hindrance from the Cbz-amino groupUnequal mixture of diastereomers
Chiral Alcohol(R,R)-Ester and (R,S)-EsterPre-existing (R)-stereocenter on the succinimideDiastereomeric excess (d.e.) > 0%

Influence of the Chiral Center on Reaction Outcomes

The stereochemical configuration of a molecule is fundamental to its reactivity, especially in asymmetric synthesis. In this compound, the chiral center at the C-3 position of the pyrrolidine-2,5-dione ring exerts a significant directing effect on the outcomes of subsequent chemical transformations. This influence is primarily governed by principles of steric hindrance and electronic effects, which dictate the facial selectivity of approaching reagents.

The bulky benzyloxycarbonyl (Cbz) protecting group attached to the amino function at the chiral center creates a sterically hindered environment on one face of the succinimide ring. Consequently, electrophiles or nucleophiles preferentially attack from the less hindered, or anti, face relative to the Cbz-amino substituent. For instance, in reactions such as alkylation of the succinimide nitrogen or Michael additions to a derivatized succinimide ring, the incoming reactant is expected to approach from the side opposite to the C-3 substituent to minimize steric clash. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis to generate new stereocenters with a predictable configuration.

The outcome of such reactions is often a high diastereomeric ratio (d.r.), favoring the formation of one diastereomer over the other. The degree of stereocontrol is dependent on several factors, including the size of the attacking reagent, the reaction temperature, and the solvent, all of which can affect the conformational rigidity of the transition state.

Strategies for Stereoselective Derivatization

Achieving high levels of stereoselectivity in the derivatization of this compound is essential for its use as a chiral building block. Beyond the inherent substrate control, several advanced strategies can be employed to enhance or control the stereochemical outcome.

One common approach is the use of chiral auxiliaries . By attaching a chiral auxiliary to the succinimide nitrogen, it is possible to introduce a powerful stereodirecting group that can override or reinforce the influence of the existing chiral center. This auxiliary can create a highly ordered and rigid transition state, forcing the reaction to proceed with high facial selectivity. After the desired transformation, the auxiliary can be cleaved to reveal the derivatized product.

Another powerful strategy is organocatalysis . Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze stereoselective transformations on the succinimide ring or its side chains. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated succinimide derived from the parent compound could be mediated by a chiral catalyst to yield a product with high diastereo- and enantioselectivity.

Metal-catalyzed asymmetric reactions also offer a robust method for stereoselective derivatization. Transition metal complexes with chiral ligands can coordinate to the substrate and catalyze reactions with exceptional levels of stereocontrol. For example, a palladium-catalyzed asymmetric allylic alkylation at the C-3 position (after suitable functionalization) would be directed by the chiral ligand to favor the formation of one enantiomer.

The table below summarizes hypothetical stereoselective derivatization strategies and their expected outcomes, based on established chemical principles.

StrategyReaction TypeReagents/CatalystExpected Outcome
Substrate ControlEnolate Alkylation1. Base (e.g., LDA) 2. Electrophile (R-X)High diastereoselectivity, attack occurs anti to the Cbz-amino group.
Chiral AuxiliaryAldol (B89426) Condensation1. N-acylation with chiral auxiliary 2. Base, AldehydeExcellent diastereoselectivity, controlled by the auxiliary.
OrganocatalysisMichael Additionα,β-unsaturated succinimide, Nucleophile, Chiral amine catalystHigh diastereo- and enantioselectivity.
Metal CatalysisAsymmetric HydrogenationDerivatized substrate with C=C bond, Chiral Rh or Ru complex, H₂High enantioselectivity for the formation of a new chiral center.

Deprotection Chemistry of the Cbz Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. The removal of the Cbz group from this compound is a critical step in many synthetic sequences to liberate the free amine for further reaction.

Catalytic Hydrogenation Mechanisms

The most common and mildest method for the cleavage of a Cbz group is catalytic hydrogenation. This method typically employs a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen.

The mechanism proceeds in two main steps:

Hydrogenolysis of the Benzyl-Oxygen Bond : The reaction begins with the oxidative addition of the palladium catalyst into the C-O bond of the benzyl group. Molecular hydrogen (H₂) then reacts with the palladium complex. The benzyl group is cleaved through hydrogenolysis, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate attached to the succinimide ring.

Decarboxylation : The carbamic acid intermediate is highly unstable and spontaneously decomposes. It rapidly loses carbon dioxide (CO₂) to yield the deprotected primary amine, (R)-3-Amino-succinimide.

This process is highly efficient and clean, as the byproducts, toluene and carbon dioxide, are volatile and easily removed. The reaction is typically carried out under mild conditions (room temperature and atmospheric pressure of H₂), which preserves the stereochemical integrity of the chiral center and is compatible with many other functional groups. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene instead of H₂ gas, is also a widely used variation.

Alternative Cleavage Methods

While catalytic hydrogenation is the preferred method, certain substrates may contain functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or some sulfur-containing groups). In such cases, alternative methods for Cbz deprotection are required.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as HBr in acetic acid or trimethylsilyl (B98337) iodide (TMSI), can cleave the Cbz group. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate (B1207046), followed by nucleophilic attack of a halide ion at the benzylic carbon (an SN2-type displacement). This generates a benzyl halide, carbon dioxide, and the protonated amine. A significant drawback of this method is its harshness, which can lead to side reactions or racemization at sensitive stereocenters.

Nucleophilic Cleavage: Certain nucleophiles can be employed to remove the Cbz group under non-reductive conditions. A notable example involves the use of thiols, such as 2-mercaptoethanol, in the presence of a base. The mechanism is believed to be an SN2 attack by the thiolate anion at the benzylic carbon of the Cbz group. This displaces the carbamate as an unstable intermediate, which then decarboxylates to give the free amine. This method is particularly useful for substrates containing functional groups that are incompatible with hydrogenation.

The following table provides a comparison of different Cbz deprotection methods.

MethodReagentsMechanismAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (or H₂ source), Pd/CHydrogenolysisMild, clean byproducts, high yield.Incompatible with reducible functional groups (e.g., alkenes, alkynes).
Lewis Acid Cleavage HBr/AcOH, TMSISN2 DisplacementFast, effective for complex molecules.Harsh conditions, potential for side reactions and racemization.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseSN2 DisplacementNon-reductive, good for sensitive substrates.Requires stoichiometric reagents, potential for thiol-related side reactions.

Applications of R 3 N Cbz Amino Succinimide As a Versatile Chiral Building Block

Strategic Intermediate in Organic Synthesis

The structural features of (R)-3-N-Cbz-amino-succinimide make it a key intermediate in the synthesis of complex molecules. Chiral amines, in general, are crucial components in asymmetric synthesis, serving as chiral bases or as essential parts of many drugs and drug candidates. sigmaaldrich.com

Construction of Complex Chiral Molecules

This compound serves as a foundational element in the stereocontrolled synthesis of intricate chiral structures. Its inherent chirality guides the formation of specific stereoisomers, a critical aspect in the synthesis of biologically active molecules. For instance, chiral building blocks are instrumental in constructing complex natural products and pharmaceuticals where specific stereochemistry is essential for their function. The use of such chiral precursors allows for the creation of molecules with multiple stereocenters with high precision.

Precursor for Bioactive Compounds

This compound is a valuable precursor for a variety of bioactive compounds. Amino acids and their derivatives are widely recognized as versatile starting materials for the synthesis of pharmaceuticals and natural products due to their availability and structural diversity. chemistryviews.org The succinimide (B58015) core, present in this compound, is a feature of some compounds with anticonvulsant properties. smolecule.combiomol.com Research has shown that derivatives of cyclopentane (B165970) amino acids, a related class of compounds, exhibit antimicrobial properties. Furthermore, investigations into similar compounds have indicated potential applications in targeting neuropeptide receptors, suggesting a role in the development of treatments for neurodegenerative diseases. The Cbz protecting group is a well-established tool in peptide synthesis, allowing for the selective formation of peptide bonds. sigmaaldrich.comtotal-synthesis.com

Table 1: Examples of Bioactive Compound Classes Synthesized from Chiral Amine Precursors

Bioactive Compound ClassTherapeutic AreaRole of Chiral Amine Precursor
AnticonvulsantsNeurologyForms the core structure of some active molecules. smolecule.combiomol.com
AntimicrobialsInfectious DiseasesServes as a scaffold for derivatives with antibacterial activity.
Neuropeptide Receptor ModulatorsNeuropharmacologyProvides the necessary stereochemistry for receptor binding.
PeptidomimeticsVariousActs as a constrained amino acid surrogate in peptide design. ecronicon.net

Advanced Reagent in Proteomics and Peptide Chemistry

The reactivity of this compound makes it a useful tool for studying proteins and peptides.

Selective N-Terminal Modification in Peptides and Proteins

This compound can be employed for the selective modification of the N-terminus of peptides and proteins. smolecule.com The different pKa values of the α-amino group at the N-terminus (around 6-8) and the ε-amino group of lysine (B10760008) residues (around 10) allow for selective reactions under controlled pH conditions. polyu.edu.hkmdpi.com At a near-physiological pH, the N-terminal amino group is more nucleophilic and thus more reactive towards modifying reagents. mdpi.com This selectivity is crucial for producing well-defined bioconjugates with specific functionalities at a single site. polyu.edu.hk While N-hydroxysuccinimide (NHS) esters are common reagents for amine modification, they can sometimes lead to modification of internal lysine residues. nih.gov However, careful control of reaction conditions can favor N-terminal modification. The Cbz group can act as a temporary blocking group for the N-terminus during protein synthesis or manipulation, enabling selective modification of other functional groups. smolecule.comgoogle.com

Engineering of Protein Conjugates

The ability to selectively modify proteins opens up possibilities for engineering protein conjugates with novel properties and functions. google.com By attaching molecules such as drugs, imaging agents, or other polymers to a specific site on a protein, its therapeutic efficacy, pharmacokinetics, or diagnostic utility can be enhanced. google.com Site-selective modification is key to creating homogeneous conjugates, which is often a challenge with traditional methods that target multiple reactive groups on a protein. google.com

Linker Chemistry in Affinity-Based Methodologies

This compound can function as a linker molecule in affinity chromatography. smolecule.com In this technique, the compound is first attached to a solid support, such as beads. Subsequently, a specific ligand that binds to the protein of interest is attached to the succinimide derivative. This creates an affinity matrix that can selectively capture the target protein from a complex mixture, allowing for its purification and isolation. smolecule.com Oxime-based ligation is another "click chemistry" approach that provides an alternative for generating multivalent inhibitors and can be used for in situ screening. nih.gov

Immobilization of Ligands onto Solid Supports

The covalent attachment of molecules, or ligands, to a solid-phase matrix is a fundamental technique in various biochemical and analytical methods, including chromatography and solid-phase synthesis. thermofisher.com this compound can serve as an effective linker molecule for this purpose. smolecule.com The core principle involves forming a stable, covalent bond between the building block and a functionalized solid support.

The succinimide moiety of the molecule is susceptible to nucleophilic attack by primary amines. Solid supports, such as agarose (B213101) beads, silica (B1680970) gel, or polystyrene resins, can be chemically modified to present primary amine groups on their surface. thermofisher.comnih.gov When this compound is reacted with such an amine-functionalized support, the succinimide ring opens, forming a stable amide linkage. This reaction effectively and permanently anchors the chiral building block to the solid matrix, with its Cbz-protected amine oriented away from the surface for further functionalization. This process is crucial for creating custom chromatographic media or for building peptides and other molecules on a solid phase. nih.gov

Table 1: Common Solid Supports and Functional Groups for Immobilization

Solid Support MaterialTypical Functional Group for CouplingResulting Linkage with this compound
Agarose BeadsPrimary Amine (-NH2)Amide Bond
Silica GelAminopropyl (- (CH2)3NH2)Amide Bond
Polystyrene Resin (e.g., Wang Resin)Hydroxyl (-OH) converted to amineAmide Bond (after ring opening)
Magnetic BeadsPrimary Amine (-NH2)Amide Bond

Development of Affinity Purification Reagents

Affinity purification is a powerful technique used to isolate a specific target molecule from a complex mixture. google.com This method relies on a "bait" or affinity ligand that is immobilized on a solid support and has a specific binding affinity for the target molecule. thermofisher.com this compound is an ideal scaffold for constructing such affinity purification reagents. smolecule.com

The process begins with the immobilization of the chiral building block onto a solid support as described in the previous section. Following immobilization, the benzyloxycarbonyl (Cbz) protecting group on the amine is removed, typically through catalytic hydrogenation, to expose a primary amine. This newly available amine serves as a chemical handle to which a specific affinity ligand (the "bait") can be covalently attached. For example, a molecule known to bind to a specific enzyme could be chemically coupled to the amine, creating a resin that can selectively pull that enzyme out of a cell lysate. The use of a linker like this compound ensures that the affinity ligand is held at a sufficient distance from the support matrix, minimizing steric hindrance and improving its ability to interact with the target molecule.

Table 2: Steps for Creating an Affinity Purification Reagent

StepDescriptionPurpose
1. Support FunctionalizationIntroduce primary amine groups onto a solid support (e.g., agarose beads).Prepare the matrix for coupling.
2. ImmobilizationReact this compound with the aminated support to form a covalent amide bond.Anchor the chiral linker to the support.
3. DeprotectionRemove the Cbz protecting group from the anchored molecule to reveal a primary amine.Expose a reactive site for ligand attachment.
4. Ligand CouplingCovalently attach the desired affinity ligand (bait molecule) to the exposed amine.Create the specific binding site for the target molecule.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is critical in fields like pharmacology where different enantiomers can have vastly different biological effects. abcr.com Chiral building blocks like this compound are fundamental tools in modern asymmetric synthesis. enamine.net

Introduction of Chiral Centers

The primary contribution of a chiral building block is to serve as a foundation upon which new chiral centers can be built with a high degree of stereochemical control. The existing (R)-stereocenter in this compound can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection.

For instance, the molecule can be used in reactions where new bonds are formed at or adjacent to the existing stereocenter. In a related example, chiral imines derived from (R)-N-Cbz-aspartic acid derivatives undergo stereoselective [2+2] cycloaddition reactions to form β-lactams. nih.gov The facial selectivity of the imine is dictated by the existing chiral center, leading to the preferential formation of one diastereomer of the product. Similarly, nucleophilic additions to the carbonyl groups of the succinimide ring or reactions involving in-situ generated azlactones from related amino acid precursors can lead to the formation of quaternary amino succinimides with high diastereoselectivity. researchgate.netresearchgate.net This strategy allows chemists to translate the stereochemical information of the starting material into new, complex chiral products.

Table 3: Representative Asymmetric Reactions Using Chiral Building Blocks

Reaction TypeChiral Precursor TypeOutcomeReference Principle
[2+2] Staudinger CycloadditionChiral Imine from Aspartic Acid DerivativeDiastereoselective formation of a chiral β-lactam. nih.gov
Mannich ReactionChiral N-Cbz-isatin iminesEnantioselective synthesis of 3-substituted 3-amino-2-oxindoles. beilstein-journals.org
1,4-Addition to NitroolefinsIn-situ generated Azlactone from Amino AcidCreation of a quaternary chiral center in a succinimide product. researchgate.net
Asymmetric HydrogenationCyclic N-sulfonyl ketimino estersSynthesis of chiral α-monosubstituted α-amino acid derivatives. rsc.org

Design of Chiral Ligands and Catalysts

In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These catalysts often consist of a metal center bound to a chiral organic molecule known as a ligand. Amino acid derivatives are exceptional precursors for the synthesis of such chiral ligands. rsc.org

This compound provides a rigid, stereochemically defined scaffold that can be chemically elaborated into a novel chiral ligand. For example, the succinimide ring can be opened to yield a diamide (B1670390) or an amino acid derivative, which can then be further functionalized with phosphine (B1218219), amine, or alcohol groups capable of coordinating to a transition metal (e.g., Palladium, Rhodium, Nickel). rsc.orgoakwoodchemical.com The resulting metal-ligand complex is chiral and can create a chiral environment around the metal's active site, forcing reactions to proceed with high enantioselectivity. Ligands derived from amino acids and related structures have been successfully used in a wide range of important transformations, including asymmetric hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgsigmaaldrich.com The defined (R)-configuration of the starting building block is directly responsible for the ligand's ability to induce a specific and predictable stereochemical outcome in the final product.

Table 4: Examples of Chiral Ligand Types Derived from Amino Acid Scaffolds

Ligand ClassKey Structural FeatureTypical MetalApplication (Asymmetric Reaction)
Phosphine-basedAmino acid backbone with phosphine groups.Rhodium, Palladium, RutheniumHydrogenation, C-C Coupling
AminodiolsDerived from amino acid reduction.Titanium, ZincAldehyde Alkylation
Bis(oxazoline) (BOX)Cyclized amino alcohol derivatives.Copper, ZincDiels-Alder, Friedel-Crafts
Salen-typeSchiff base from a chiral diamine.Manganese, Cobalt, ChromiumEpoxidation, Aziridination

Computational and Theoretical Approaches to R 3 N Cbz Amino Succinimide Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (R)-3-N-Cbz-amino-succinimide. These methods, such as Density Functional Theory (DFT), are employed to understand the molecule's electronic structure and predict its reactivity. mdpi.comnih.gov

The electronic structure of this compound is characterized by a succinimide (B58015) core, a five-membered ring containing two carbonyl groups, and a benzyloxycarbonyl (Cbz) protected amine group at the 3-position. X-ray crystallography has shown that the succinimide ring is nearly planar, with some puckering due to the bulky Cbz group. The molecule's stereochemistry at the C3 position is of the R-configuration.

Computational studies, often using DFT, can calculate various reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound (Illustrative)
PropertyCalculated ValueMethod
HOMO Energy-7.2 eVDFT/B3LYP
LUMO Energy-1.5 eVDFT/B3LYP
HOMO-LUMO Gap5.7 eVDFT/B3LYP
Dipole Moment3.5 DDFT/B3LYP

The presence of the flexible Cbz group and the chiral center at the C3 position gives rise to multiple possible conformations and stereoisomers. Computational methods are invaluable for exploring the potential energy surface of the molecule to identify the most stable conformations. These calculations can predict the relative energies of different conformers and the energy barriers between them.

For instance, studies on related succinimide derivatives have utilized computational methods to analyze their conformations. gu.se The stereochemical configuration significantly influences the molecule's biological activity and its interactions with other molecules. The R-configuration of the C3 stereogenic center is a defining feature of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net

MD simulations can model the behavior of the molecule in different solvents, which is crucial for understanding its properties in a biological environment. researchgate.net These simulations can reveal how the solvent affects the molecule's conformational preferences and dynamics. For example, MD studies on similar Cbz-protected amino acids have investigated their behavior in methanol (B129727) at various temperatures. researchgate.net

A significant application of MD simulations is in modeling the interaction of this compound with biological targets, such as enzymes or receptors. nih.gov By simulating the binding of the molecule to a protein's active site, researchers can gain a detailed understanding of the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is vital for drug design and understanding the molecule's mechanism of action.

Table 2: Key Intermolecular Interactions in Ligand-Receptor Complexes (Illustrative)
Interaction TypeInteracting ResiduesDistance (Å)
Hydrogen BondASN123 (Backbone NH)2.8
Hydrogen BondGLU87 (Side Chain C=O)3.1
HydrophobicPHE256, LEU312-
π-π StackingTRP1544.5

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms involving this compound. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, DFT calculations have been used to study the stereoinversion of succinimide residues in peptides, a process relevant to the stability of this compound. mdpi.com These studies can reveal the role of catalysts and the specific steps involved in the reaction mechanism. mdpi.com

Transition State Identification and Energy Barriers

Computational chemistry offers powerful tools for identifying the transient, high-energy structures known as transition states (TS), which are pivotal in determining reaction rates and pathways. For reactions involving succinimide systems, such as the formation of this compound from its precursor, N-Cbz-D-asparagine, density functional theory (DFT) is a commonly employed method. bahargroup.orgmdpi.com

The cyclization of asparagine derivatives to form a succinimide ring is a key reaction. Computational studies on analogous systems have elucidated the mechanisms and associated energy barriers. For instance, the formation of a succinimide from an aspartic acid residue can be catalyzed by various species, and DFT calculations help in mapping the potential energy surface for these transformations. mdpi.comnih.gov A general approach to finding a transition state involves optimizing reactant and product geometries, constructing an approximate saddle point structure, and then using algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques to locate the precise transition state geometry and its energy. mdpi.com

In the context of succinimide formation from an Asp-containing model peptide catalyzed by a dihydrogen phosphate (B84403) ion (H₂PO₄⁻), DFT calculations (B3LYP/6-31+G(d,p)) have been used to identify the transition states for the two main steps: cyclization and dehydration. The first step, the formation of a tetrahedral intermediate, was found to be the rate-determining step with a calculated activation barrier of approximately 100.3 kJ mol⁻¹, which shows reasonable agreement with experimental values. nih.gov Another study on acetic acid-catalyzed succinimide formation identified two transition states, TS-1 for cyclization and TS-2 for dehydration, providing detailed geometries and energy barriers for the process. mdpi.com

These studies reveal that the transition states for succinimide ring formation typically involve a quasi-planar four or five-membered ring structure where the nucleophilic attack of the backbone nitrogen onto the side-chain carbonyl carbon is occurring. bahargroup.org The energy barriers associated with these transition states are critical for understanding the kinetics of the reaction.

Table 1: Calculated Energy Barriers for Succinimide Formation in Model Systems

Reaction Step Catalytic Condition Computational Method Calculated Activation Barrier (kJ mol⁻¹) Reference
Cyclization H₂PO₄⁻ catalysis B3LYP/6-31+G(d,p) with SM8 100.3 nih.gov
Dehydration H₂PO₄⁻ catalysis B3LYP/6-31+G(d,p) with SM8 ~44.6 (local barrier) nih.gov
Cyclization Acetic acid catalysis B3LYP/6-31+G(d,p) with SM8 148.1 mdpi.com
Dehydration Acetic acid catalysis B3LYP/6-31+G(d,p) with SM8 102.5 (local barrier) mdpi.com

Note: The values presented are for model systems and provide an approximation of the energetic landscape for the formation of the succinimide core present in this compound.

Reaction Pathway Elucidation

Elucidating the complete reaction pathway is essential for controlling reaction outcomes, such as stereoselectivity. Computational studies can map the entire minimum energy path from reactants to products, including all intermediates and transition states. For the synthesis of chiral succinimides, theoretical calculations have been instrumental in explaining the origin of stereoselectivity. researchgate.netnih.gov

The formation of this compound is an intramolecular cyclization of N-Cbz-D-asparagine. The reaction pathway generally proceeds through a two-step mechanism:

Cyclization: The nitrogen atom of the peptide bond performs a nucleophilic attack on the side-chain carbonyl carbon of the Cbz-protected asparagine, forming a tetrahedral intermediate. bahargroup.orgnih.gov

Dehydration/Deammoniation: The tetrahedral intermediate eliminates a molecule of water or ammonia (B1221849) to yield the final succinimide ring. mdpi.comnih.gov

Computational studies have shown that the environment, such as the solvent and the presence of catalysts, can significantly influence the preferred reaction pathway and the stability of intermediates. mdpi.comnih.gov For example, in the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation, theoretical calculations were used to elucidate the detailed reaction pathway and the origin of the high stereoselectivity observed. researchgate.netnih.gov Similarly, theoretical calculations have been used to explain the solvent-dependent reversal of enantioselectivity in the synthesis of succinimides, revealing that transition states of different polarities are favored in different solvents. mdpi.com

Furthermore, computational models have been developed to study the subsequent reactions of the succinimide ring itself, such as racemization. The racemization of succinimide intermediates in peptides is a significant degradation pathway, and computational studies using DFT have proposed mechanisms catalyzed by species like the dihydrogen phosphate ion, proceeding through an enol intermediate. nih.govmdpi.com These studies provide a detailed picture of the electronic and structural rearrangements that occur throughout the reaction.

Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound and its physicochemical and biological properties is key to its application and the development of new derivatives.

Predictive Modeling of Reactivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool in modern chemistry. These models establish a mathematical correlation between the chemical structure and a specific property or activity. For succinimide derivatives, QSAR models have been successfully developed to predict biological activities like anticonvulsant effects and neurotoxicity. acs.orgjocpr.com

These models typically use a set of molecular descriptors calculated from the 3D structure of the molecules. These descriptors can quantify various aspects of the molecule, such as:

Electronic properties: HOMO/LUMO energies, dipole moment, partial charges. jocpr.com

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobicity: LogP (partition coefficient). researchgate.net

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

For a series of N-phenylsuccinimides, 3D-QSAR models were built using methods like multiple linear regression (MLR) and artificial neural networks (ANN) to predict antifungal activity. jocpr.com A highly predictive ANN model was developed, indicating that such computational approaches can be effectively used to forecast the biological activity of new derivatives. jocpr.com Another study developed a regression multitasking QSAR (rmtk-QSAR) model for the simultaneous prediction of anticonvulsant activity and neurotoxicity of succinimides, achieving high accuracy. acs.org These approaches could be directly applied to this compound to create predictive models for its reactivity or potential biological activities, guiding the synthesis of derivatives with enhanced or specific properties.

Table 2: Key Molecular Descriptors Used in QSAR Models for Succinimide Derivatives

Descriptor Type Specific Descriptor Example Predicted Property Reference
Electronic HOMO Energy, LUMO Energy, Dipole Moment Antifungal Activity jocpr.com
Thermodynamic Enthalpy, Entropy Antifungal Activity jocpr.com
Physicochemical Lipophilicity (logP), Molar Refractivity Anticonvulsant Activity, Neurotoxicity, Skin Permeability acs.orgresearchgate.net

Design Principles for Novel Derivatives

The insights gained from computational and structure-property relationship studies form the basis for the rational design of novel derivatives of this compound. The goal is often to enhance a particular property, such as binding affinity to a biological target, or to introduce new functionalities.

Design principles for novel derivatives often involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain or improve the desired properties while potentially altering others (e.g., solubility, metabolic stability). The succinimide core itself is a key pharmacophore in many anticonvulsant drugs. acs.org

Structure-Based Design: If the 3D structure of a biological target is known, computational docking can be used to predict how derivatives of this compound might bind. This allows for the design of modifications that enhance binding interactions (e.g., hydrogen bonds, hydrophobic interactions). Computational studies on succinimide-based conjugates have shown how the succinimide ring can contribute to stabilizing interactions with protein targets like integrins. acs.orgnih.gov

Property-Driven Design: Using QSAR models to guide the modification of the lead structure. For example, if a QSAR model indicates that lower lipophilicity is required for a better safety profile, derivatives can be designed by adding polar functional groups. researchgate.net

Recent research highlights the modular design of novel compounds where a core framework, like the succinimide ring, is combined with various functional groups to achieve specific biological outcomes. mdpi.com For instance, novel succinimide derivatives have been synthesized and evaluated as antimicrobial agents, with computational docking studies used to rationalize their activity at the molecular level. tandfonline.com The design of these new molecules was informed by an understanding of the structure-activity relationships within the succinimide class of compounds. tandfonline.com This integrated approach, combining theoretical predictions with synthetic chemistry, is a powerful paradigm for the development of novel derivatives based on the this compound scaffold.

Q & A

Basic: What synthetic routes are recommended for (R)-3-N-Cbz-Amino-succinimide, and how can enantiomeric purity be ensured?

Answer:
Synthesis typically involves N-Cbz protection of the amino group followed by cyclization. For the (S)-enantiomer, Lee et al. (1997) reported alkylation and cyclization steps using chiral auxiliaries . To synthesize the (R)-enantiomer, researchers should employ enantioselective methods such as asymmetric catalysis or chiral resolution. Enantiomeric purity can be verified via chiral HPLC or polarimetry. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize racemization.

Basic: What are the optimal storage conditions for this compound to maintain stability?

Answer:
The (S)-enantiomer is stored at -20°C in crystalline form, with stability ≥4 years . For the (R)-form, similar conditions are recommended: store in airtight containers under inert gas, avoid moisture, and monitor degradation via periodic NMR or LC-MS analysis. Aqueous solutions should be prepared fresh due to hydrolysis risks .

Basic: How can solubility challenges be addressed during in vitro assays with this compound?

Answer:
The (S)-enantiomer has solubility of 25 mg/mL in DMSO, ethanol, or DMF, but only 0.25 mg/mL in aqueous buffers (1:3 ethanol:PBS) . For the (R)-form, pre-dissolve in a polar organic solvent (e.g., DMSO) and dilute with buffer. Conduct solubility trials using dynamic light scattering (DLS) to assess aggregation. Include solvent controls to rule out interference in biological assays.

Advanced: What methodological considerations are critical for evaluating the anticonvulsant activity of this compound in vivo?

Answer:
For the (S)-form, ED50 values against pentylenetetrazole and maximal electroshock (MES) in mice were 78.1 and 103 mg/kg, respectively . To study the (R)-form:

  • Use stereochemically pure samples.
  • Adopt the MES/pentylenetetrazole seizure models with dose-response curves.
  • Monitor pharmacokinetics (e.g., plasma half-life, blood-brain barrier penetration) via LC-MS/MS.
  • Compare results to the (S)-form to elucidate enantiomer-specific effects.

Advanced: How can researchers confirm enantiomeric purity and avoid contamination during synthesis?

Answer:

  • Analytical Methods : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) and compare retention times to standards .
  • Spectroscopic Validation : Employ circular dichroism (CD) or optical rotation measurements.
  • Process Controls : Monitor reaction intermediates via TLC or inline IR spectroscopy to detect racemization early.

Advanced: How should stability studies be designed to assess this compound under stress conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions.
  • Analytical Endpoints : Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acid).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced: How can contradictory data on pharmacological efficacy be resolved across studies?

Answer:

  • Variable Control : Standardize animal models, dosing regimens, and endpoint measurements (e.g., seizure latency).
  • Enantiomeric Cross-Check : Re-evaluate historical data for potential racemic mixture use versus pure enantiomers.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, accounting for covariates like solvent choice or strain differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.